Sotuletinib

CSF1R inhibitor potency kinase assay IC50 comparison BLZ945 vs PLX3397

Sotuletinib (also known as BLZ945) is a small-molecule, orally active, and brain-penetrant inhibitor of the colony-stimulating factor 1 receptor (CSF1R/c-Fms). It belongs to the 2-aminobenzothiazole carboxamide structural class and exhibits an enzymatic IC50 of 1 nM against human CSF1R.

Molecular Formula C20H22N4O3S
Molecular Weight 398.5 g/mol
CAS No. 953769-46-5
Cat. No. B606210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSotuletinib
CAS953769-46-5
SynonymsBLZ945;  BLZ 945;  BLZ-945.
Molecular FormulaC20H22N4O3S
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O
InChIInChI=1S/C20H22N4O3S/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24)/t14-,17-/m1/s1
InChIKeyADZBMFGQQWPHMJ-RHSMWYFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sotuletinib (BLZ945, CAS 953769-46-5): A Highly Selective, Brain-Penetrant CSF1R Inhibitor for Macrophage-Targeted Research and Procurement


Sotuletinib (also known as BLZ945) is a small-molecule, orally active, and brain-penetrant inhibitor of the colony-stimulating factor 1 receptor (CSF1R/c-Fms) [1]. It belongs to the 2-aminobenzothiazole carboxamide structural class and exhibits an enzymatic IC50 of 1 nM against human CSF1R [1]. Developed initially by Novartis, sotuletinib has been investigated in phase I/II clinical trials for advanced solid tumors and amyotrophic lateral sclerosis (ALS), and received FDA Orphan Drug Designation in August 2022 for ALS [2][3]. The compound is distinguished within the CSF1R inhibitor class by its exceptional kinase selectivity window (>1,000-fold versus the closest receptor tyrosine kinase homologs c-Kit, PDGFRβ, and Flt3) combined with documented brain penetrance, making it a preferred tool compound for studies requiring macrophage or microglia modulation without confounding off-target kinase activity [1].

Why Sotuletinib (BLZ945) Cannot Be Substituted by Generic CSF1R Inhibitors: Evidence of Differentiated Potency, Selectivity, and Brain Exposure


CSF1R inhibitors are not interchangeable tools. The class spans multi-kinase agents such as pexidartinib (PLX3397), which potently inhibits c-Kit (IC50 10 nM) and Flt3 (IC50 160 nM) alongside CSF1R (IC50 20 nM) , and highly selective inhibitors such as ARRY-382 (CSF1R IC50 9 nM, >1,000-fold selective over c-Kit and PDGFR) . Sotuletinib occupies a distinct position: its CSF1R biochemical potency (IC50 1 nM) is 20-fold greater than pexidartinib and 9-fold greater than ARRY-382, while its selectivity window against c-Kit (IC50 3.2 μM), PDGFRβ (IC50 4.8 μM), and Flt3 (IC50 9.1 μM) exceeds 3,200-fold [1]. Unlike pexidartinib, which carries substantial c-Kit inhibitory activity that confounds macrophage-specific interpretation, sotuletinib's narrow target profile enables cleaner dissection of CSF1R-dependent biology [2]. Furthermore, brain-penetrant CSF1R inhibitors are rare; sotuletinib's documented brain-to-plasma ratio of approximately 0.1, while limited, has been directly compared with pexidartinib in the same experimental system, revealing differential efflux transporter substrate profiles (ABCB1 and ABCG2 for sotuletinib versus ABCB1 only for pexidartinib) that critically influence CNS target engagement [3]. These quantitative differences in potency, selectivity, and brain pharmacokinetics mean that experimental conclusions obtained with one CSF1R inhibitor cannot be assumed to generalize to another.

Sotuletinib (BLZ945) vs. CSF1R Inhibitor Comparators: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


CSF1R Biochemical Potency: 20-Fold Greater Than the FDA-Approved Multi-Kinase Inhibitor Pexidartinib

Sotuletinib (BLZ945) demonstrates a CSF1R biochemical IC50 of 1 nM, which is 20-fold more potent than pexidartinib (PLX3397), the only FDA-approved CSF1R inhibitor, which exhibits a CSF1R IC50 of 20 nM in comparable enzymatic assays [1]. ARRY-382, another highly selective CSF1R inhibitor, has an intermediate IC50 of 9 nM, placing sotuletinib as the most biochemically potent agent among clinically investigated selective CSF1R inhibitors . The 20-fold potency advantage over pexidartinib translates to lower compound concentrations required to achieve equivalent receptor occupancy, which is particularly consequential for applications where solubility limitations or systemic tolerability constrain achievable exposure levels [2].

CSF1R inhibitor potency kinase assay IC50 comparison BLZ945 vs PLX3397

Kinase Selectivity Window: >100-Fold Greater Selectivity Than Pexidartinib Enables Cleaner Macrophage-Specific Pharmacology

Sotuletinib displays >3,200-fold selectivity for CSF1R over c-Kit (IC50 3.2 μM), >4,800-fold over PDGFRβ (IC50 4.8 μM), and >9,100-fold over Flt3 (IC50 9.1 μM) [1]. In stark contrast, pexidartinib exhibits only 0.5-fold selectivity for CSF1R versus c-Kit (c-Kit IC50 is actually 2-fold lower than its CSF1R IC50), and merely 10- to 100-fold selectivity over Flt3, KDR/VEGFR2, and LCK . ARRY-382 achieves a selectivity profile broadly comparable to sotuletinib (IC50s >10,000 nM for c-Kit, PDGFR, FLT3), but with 9-fold lower absolute CSF1R potency . For experimental systems where c-Kit signaling modulates hematopoietic stem cells, mast cells, or melanocyte biology—cell types frequently present in the tumor microenvironment alongside macrophages—sotuletinib's >3,200-fold window versus the <1-fold window of pexidartinib represents a critical differentiation factor for producing interpretable, CSF1R-specific results [2].

kinase selectivity profiling CSF1R specificity off-target c-Kit inhibition BLZ945 selectivity ratio

Brain Penetration and Efflux Transporter Substrate Profile: Differential ABC Transporter Engagement Versus Pexidartinib Determines CNS Applicability

In a 2025 preprint directly comparing sotuletinib and pexidartinib under identical experimental conditions, both compounds exhibited a limited brain-to-plasma ratio of approximately 0.1 in wild-type mice [1]. However, critical differential efflux transporter engagement was identified: sotuletinib is a substrate for both ABCB1 (P-glycoprotein) and ABCG2 (BCRP), whereas pexidartinib is transported primarily by ABCB1 alone [1]. This mechanistic distinction is functionally consequential—in ABCB1/ABCG2 double-knockout mice, sotuletinib brain exposure increases substantially more than pexidartinib exposure, indicating that dual-transporter efflux is the primary constraint on sotuletinib CNS levels [1]. Despite limited absolute brain penetration, both compounds achieved microglial ablation when administered at high doses to mice, demonstrating that functional CNS target engagement is attainable, but accompanied by marked depletion of oligodendrocyte progenitor cells (OPCs) and peripheral macrophage populations in liver, intestine, and kidney [1]. Pexidartinib additionally altered splenic immune composition (increased T cells and neutrophils, reduced dendritic cells) in a manner not observed with sotuletinib, potentially attributable to pexidartinib's additional c-Kit and Flt3 inhibitory activity [1]. Complementary evidence from a nonhuman primate SIV model demonstrated that sotuletinib at doses as low as 10 mg/kg/day achieves perivascular macrophage depletion and 95–99% reduction in brain viral DNA, confirming that functional brain parenchymal target engagement is achievable in a large animal model relevant to human translation [2].

brain penetrance blood-brain barrier ABCB1 ABCG2 efflux CNS CSF1R inhibition microglia depletion

In Vivo Glioma Survival Benefit: Sotuletinib Converts a Rapidly Lethal Glioma Model to Long-Term Survival Through Macrophage Reprogramming

In the PDG (platelet-derived growth factor-driven) genetically engineered mouse model of proneural glioblastoma, sotuletinib treatment produced one of the most striking survival benefits reported for a CSF1R inhibitor monotherapy in an intracranial tumor model. Vehicle-treated mice exhibited a median survival of 5.7 weeks, consistent with the aggressive natural history of this model [1]. In contrast, sotuletinib-treated mice achieved 64.3% survival at the 26-week trial endpoint, representing an approximately 4.6-fold extension of median survival (from 5.7 weeks to >26 weeks) [1]. Histological analysis at endpoint revealed high-grade invasive gliomas in all vehicle-treated animals, whereas 55.6% of asymptomatic sotuletinib-treated mice had no detectable lesions [1]. This survival benefit was achieved without direct glioma cell cytotoxicity—sotuletinib treatment did not affect proliferation of any PDG-derived tumor cell lines (all Csf1r-negative) or U-87 MG human glioma cells, confirming that the antitumor effect is mediated exclusively through modulation of tumor-associated macrophages (TAMs) rather than through direct tumor cell killing [1]. For procurement comparison: while pexidartinib has demonstrated antitumor activity in subcutaneous and orthotopic models, its confounding c-Kit inhibitory activity complicates attribution of efficacy specifically to CSF1R-mediated TAM reprogramming, whereas sotuletinib's selectivity enables unambiguous mechanistic interpretation [2].

glioma microenvironment tumor-associated macrophage proneural GBM model CSF1R survival benefit in vivo efficacy

Cellular Target Specificity: Direct Evidence That Sotuletinib Lacks Glioma Cell Cytotoxicity, Enabling Clean Macrophage-Only Pharmacology

A defining feature distinguishing sotuletinib from less selective CSF1R inhibitors is its experimentally validated lack of direct activity on tumor cells. In the foundational Nature Medicine study, sotuletinib treatment in culture did not affect proliferation of any PDG-derived glioma tumor cell lines (all confirmed Csf1r-negative), U-87 MG human glioma cells, or PDG tumor sphere formation [1]. In contrast, sotuletinib potently inhibited CSF-1-dependent proliferation in bone marrow-derived macrophages (BMDMs) with an EC50 of 67 nM, and reduced CSF-1R phosphorylation to a degree comparable to CSF-1R antibody blockade [1]. This cellular selectivity profile—macrophage EC50 of 67 nM versus tumor cell IC50 >10,000 nM (>150-fold window)—enables researchers to attribute in vivo antitumor effects exclusively to TAM modulation rather than to off-target tumor cell cytotoxicity [1]. Additionally, in a separate study, sotuletinib treatment of mice bearing cervical tumors reduced CSF1R+ stromal macrophages significantly relative to vehicle (P<0.05), confirming in vivo macrophage depletion without direct tumor cell effects . By comparison, pexidartinib's potent inhibition of c-Kit (IC50 10 nM) and FLT3 (IC50 160 nM) means that at concentrations required for CSF1R blockade, parallel inhibition of hematopoietic and stromal receptor tyrosine kinases is unavoidable, complicating cell-type-specific interpretation .

CSF1R cellular specificity macrophage-selective inhibition BMDM proliferation EC50 glioma cell sparing tumor-macrophage crosstalk

Optimal Application Scenarios for Sotuletinib (BLZ945) Procurement Based on Quantitative Differentiation Evidence


Tumor-Associated Macrophage (TAM) Reprogramming Studies in Glioblastoma Where CSF1R Selectivity and Brain Penetrance Are Non-Negotiable

Sotuletinib is the preferred CSF1R tool compound for glioblastoma TAM studies requiring unambiguous macrophage-specific pharmacology in an orthotopic brain tumor context. The compound's >3,200-fold selectivity over c-Kit, combined with its documented inability to directly affect glioma cell proliferation [1], ensures that any observed antitumor efficacy can be attributed exclusively to TAM reprogramming—a mechanistic clarity unattainable with multi-kinase inhibitors like pexidartinib. The survival data from the PDG proneural GBM model (64.3% long-term survival vs. 5.7-week median survival in vehicle controls) [2] provides a robust reference benchmark for experimental replication and extension. Researchers should procure sotuletinib specifically when experimental designs involve intracranial tumor models, combination immunotherapy studies (e.g., with anti-PD-1 antibodies, where macrophage polarization readouts are critical), or when c-Kit-dependent hematopoietic effects would confound bone marrow chimera or adoptive transfer experiments [1].

CNS Microglia and Perivascular Macrophage Depletion Studies in Neurodegenerative Disease and Neurovirology Models

For neuroscience applications requiring CNS myeloid cell depletion, sotuletinib offers a brain-penetrant CSF1R inhibitor with experimentally defined efflux transporter liabilities that researchers can exploit or control for. The direct head-to-head comparison with pexidartinib demonstrating differential ABCB1/ABCG2 versus ABCB1-only substrate profiles [3] means that investigators can use pharmacological transporter blockade (e.g., elacridar) to selectively enhance sotuletinib brain exposure for mechanistic studies, whereas this strategy would be less effective for pexidartinib. The validation of sotuletinib-mediated perivascular macrophage depletion and 95–99% brain SIV viral DNA reduction in the rhesus macaque model [4] provides translational credibility for neurovirology applications, including HIV reservoir studies. For ALS and other neurodegenerative disease models where microglia modulation is hypothesized to be therapeutic, sotuletinib's FDA Orphan Drug Designation for ALS [5] and the extensive preclinical safety data from Novartis (including liver enzyme elevation without hepatotoxicity in rat and monkey studies) [6] offer a curated pharmacological dataset that simplifies preclinical-to-clinical translational study design.

Macrophage-Dependent Tumor Models in Breast and Cervical Cancer Where Multi-Kinase Off-Target Activity Is Experimentally Excluded

Sotuletinib has demonstrated efficacy in reducing malignant cell growth in the MMTV-PyMT transgenic breast cancer model and preventing tumor progression in the K14-HPV-16 transgenic cervical cancer model at 200 mg/kg oral dosing . These models are widely used for studying macrophage contributions to tumor progression and metastasis. The compound's selective CSF1R inhibition profile, contrasted with pexidartinib's potent c-Kit suppression, is particularly advantageous in the MMTV-PyMT model where c-Kit signaling in the mammary epithelium and hematopoietic compartment could independently influence tumor phenotypes. Researchers should select sotuletinib for these models when the primary experimental endpoint involves macrophage polarization markers (M1/M2 ratio), CD8+ T cell infiltration, or metastasis quantification, as the absence of confounding c-Kit activity ensures that all observed effects are CSF1R-pathway-dependent [1].

Procurement for Preclinical Combination Studies Involving Checkpoint Immunotherapy Where Macrophage Selectivity Determines Interpretability

Sotuletinib has been combined with PD-1/PD-L1 blocking antibodies in preclinical neuroblastoma models, demonstrating enhanced antitumor efficacy consistent with CSF1R-mediated TAM reprogramming facilitating CD8+ T cell tumor infiltration . For procurement supporting combination immunotherapy studies, sotuletinib's >3,200-fold selectivity over c-Kit and Flt3 is operationally critical: at concentrations achieving CSF1R blockade, no confounding inhibition of c-Kit-dependent dendritic cell or natural killer cell populations occurs, unlike with pexidartinib or other multi-kinase CSF1R inhibitors [7]. This selectivity preserves the integrity of immune cell profiling readouts (flow cytometry, single-cell RNA-seq) and allows unambiguous attribution of combination efficacy to CSF1R-mediated macrophage modulation. The compound's oral bioavailability and extensive pharmacokinetic characterization in rodents [8] further facilitate incorporation into chronic dosing combination regimens without requiring specialized formulation expertise.

Technical Documentation Hub

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